4,4'-Bis(diethoxyphosphonomethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(diethoxyphosphonomethyl)biphenyl is an organic compound with the molecular formula C22H32O6P2. It is a white to almost white powder or crystalline solid. This compound is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl typically involves the reaction of 4,4’-bis(bromomethyl)biphenyl with triethyl phosphite. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires heating to around 150°C for approximately 12 hours. The reaction proceeds as follows:
4,4’-bis(bromomethyl)biphenyl+2(C2H5O)3P→4,4’-Bis(diethoxyphosphonomethyl)biphenyl+2C2H5Br
Industrial Production Methods
Industrial production of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(diethoxyphosphonomethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The diethoxyphosphonomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium hydride.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(diethoxyphosphonomethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphonate derivatives and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl involves its interaction with molecular targets through its phosphonate groups. These groups can form strong bonds with metal ions and other electrophilic centers, making the compound useful in catalysis and coordination chemistry. The pathways involved include:
Coordination with metal ions: The phosphonate groups can chelate metal ions, facilitating various catalytic processes.
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(diethylphosphonomethyl)biphenyl
- 4,4’-Bis(dimethoxyphosphonomethyl)biphenyl
- 4,4’-Bis(diphenylphosphonomethyl)biphenyl
Uniqueness
4,4’-Bis(diethoxyphosphonomethyl)biphenyl is unique due to its specific diethoxyphosphonomethyl groups, which provide distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C22H32O10P2 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
1-[bis(ethylperoxy)phosphorylmethyl]-4-[4-[bis(ethylperoxy)phosphorylmethyl]phenyl]benzene |
InChI |
InChI=1S/C22H32O10P2/c1-5-25-29-33(23,30-26-6-2)17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-34(24,31-27-7-3)32-28-8-4/h9-16H,5-8,17-18H2,1-4H3 |
InChI Key |
NDFJBDVZJYCYJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OOCC)OOCC)OOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.